

# Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

## CAS number 1022920-59-7

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### Compound of Interest

Compound Name: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1527624

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An In-Depth Technical Guide to **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** (CAS Number 1022920-59-7)

## Authored by a Senior Application Scientist

### Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of purine, this fused ring system has demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) modulating properties.[1][3] Its rigid, planar structure provides a foundation for the development of potent and selective inhibitors of various enzymes, particularly protein kinases.[4] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its clinical significance.[5]

This guide focuses on a specific derivative, **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** (CAS No. 1022920-59-7), a key building block for the synthesis of compound libraries aimed at discovering novel therapeutics. We will delve into its physicochemical characteristics, provide a

detailed synthetic protocol, and explore its potential applications in drug development, grounded in the established importance of its core scaffold.

## Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** are summarized in the table below.

Property	Value	Source
CAS Number	1022920-59-7	--INVALID-LINK--
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	--INVALID-LINK--
Molecular Weight	191.19 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--
SMILES	CCOC(=O)C1=CN2N=CC=C2N=C1	--INVALID-LINK--
InChI Key	BMYWIFFHYYKNFM-UHFFFAOYSA-N	--INVALID-LINK--
Topological Polar Surface Area (TPSA)	56.49 Å <sup>2</sup>	--INVALID-LINK--
logP	0.906	--INVALID-LINK--
Hydrogen Bond Acceptors	5	--INVALID-LINK--
Hydrogen Bond Donors	0	--INVALID-LINK--
Rotatable Bonds	2	--INVALID-LINK--

## Structural Representation

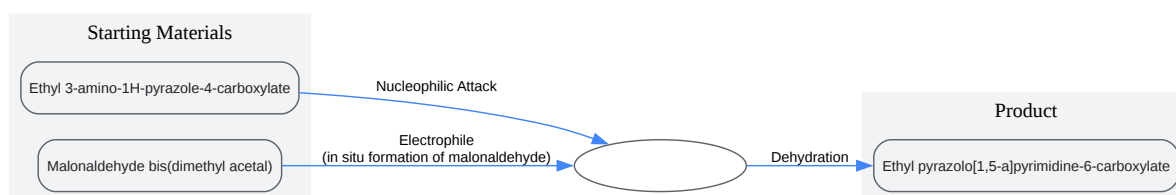
The chemical structure of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is depicted below.

Caption: Chemical structure of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**.

## Synthesis Protocol: A Mechanistic Approach

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry. The most common and efficient method involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species. For the synthesis of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**, a plausible and efficient route starts with the reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophile.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous pyrazolo[1,5-a]pyrimidines.

Materials:

- Ethyl 3-amino-1H-pyrazole-4-carboxylate
- Malonaldehyde bis(dimethyl acetal)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH)

- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl Acetate ( $\text{EtOAc}$ )
- Brine
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
- **Addition of Reagents:** To the stirred solution, add malonaldehyde bis(dimethyl acetal) (1.1 equivalents) followed by the dropwise addition of concentrated hydrochloric acid (catalytic amount).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**.

**Self-Validation:** The identity and purity of the synthesized compound should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Applications in Drug Discovery and Development

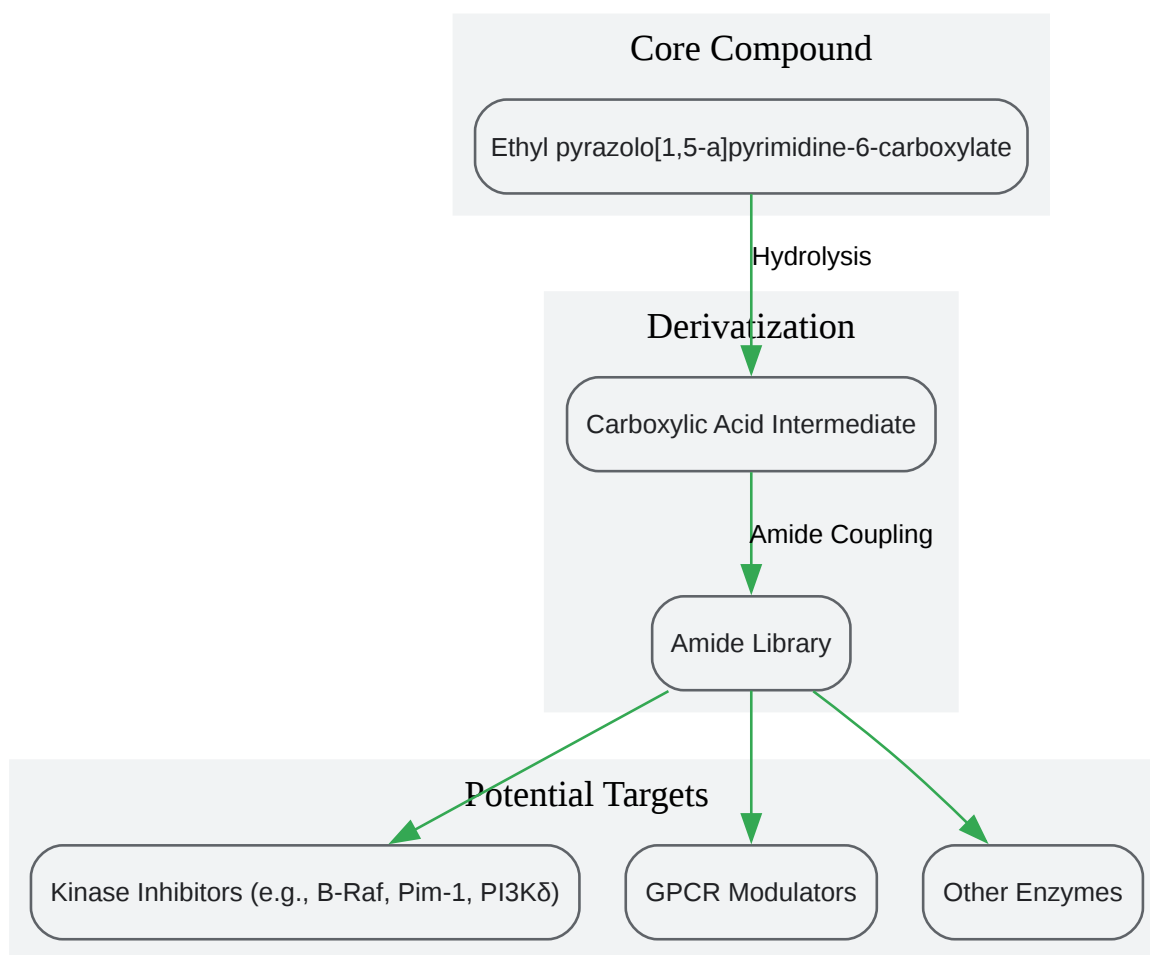
While specific biological data for **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is not extensively published, its value lies in its role as a versatile intermediate for the synthesis of libraries of bioactive molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.

### A Core Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core mimics the purine structure of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases. This has led to the development of inhibitors for a wide range of kinases, including:

- B-Raf: The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been identified as a promising starting point for the development of B-Raf inhibitors.
- Pim-1: Pyrazolo[1,5-a]pyrimidine compounds have been optimized as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[\[6\]](#)
- PI3K $\delta$ : A library of small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been developed with high selectivity for the PI3K $\delta$  isoform, a key target in inflammatory and autoimmune diseases.

The ester functionality at the 6-position of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, providing a handle for further derivatization and optimization of inhibitor potency and selectivity.



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Caption: Derivatization of **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** for drug discovery.

## Beyond Kinases

The utility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinase inhibition.

Derivatives have shown activity as:

- Anticancer agents: Exhibiting cytotoxic effects on various cancer cell lines.[7]
- Antifungal agents: Demonstrating efficacy against phytopathogenic fungi.[8]
- Allosteric modulators: Offering higher selectivity and lower off-target toxicity compared to orthosteric modulators.[3]

## Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling **Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate**.

Hazard Identification:

- Acute toxicity, oral (Category 4): Harmful if swallowed.
- Skin corrosion/irritation (Category 2): Causes skin irritation.
- Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
- Specific target organ toxicity, single exposure (Respiratory system) (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
- Store in a tightly sealed container in a dry, cool place.

## Conclusion

**Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate** is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the proven track record of its core scaffold make it an important tool for the development of novel therapeutics. While this guide provides a comprehensive overview, further exploration of the biological activities of its derivatives will undoubtedly open new avenues for drug discovery.

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